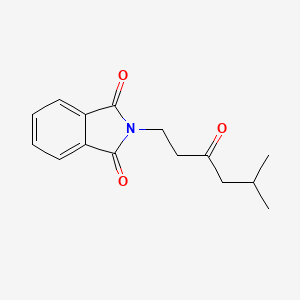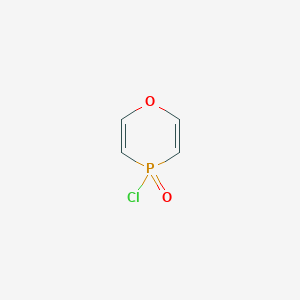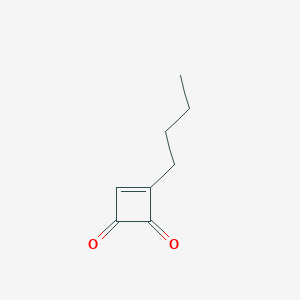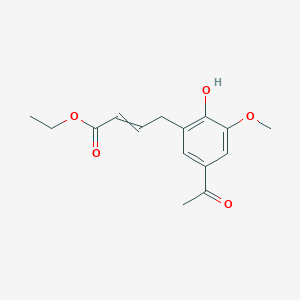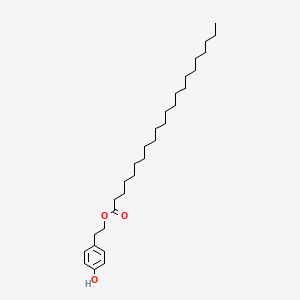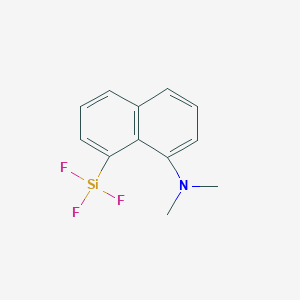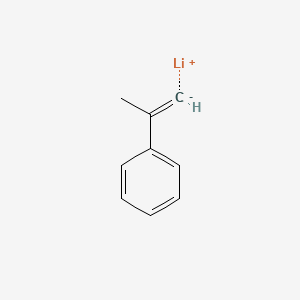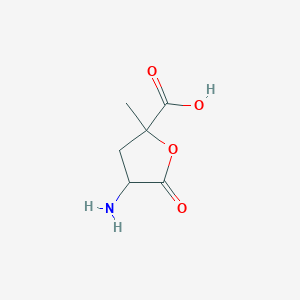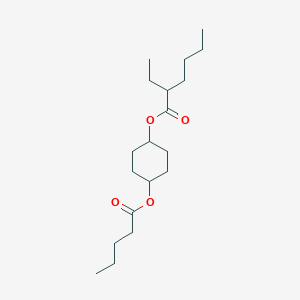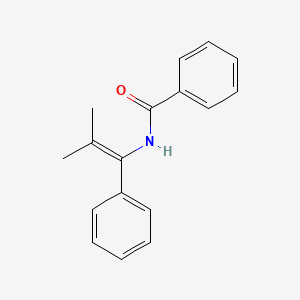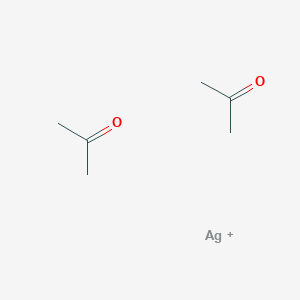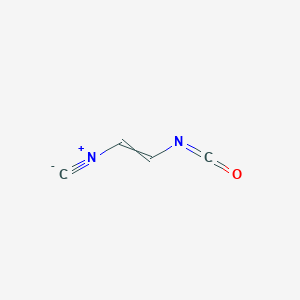
1-Isocyanato-2-isocyanoethene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isocyanato-2-isocyanoethene is an organic compound characterized by the presence of two isocyanate functional groups This compound is of significant interest in the field of organic chemistry due to its unique structure and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Isocyanato-2-isocyanoethene can be synthesized through several methods. One common approach involves the reaction of ethyl 2-isocyanoacetate with dimethyl sulfoxide (DMSO) and trifluoroacetic anhydride. The reaction is typically carried out in a dichloromethane solvent at low temperatures, such as -78°C, to ensure the stability of the intermediate compounds .
Industrial Production Methods: Industrial production of this compound often involves the use of phosgene-free methods to address safety and environmental concerns. One such method includes the oxidation of isonitriles using DMSO as the oxidant, catalyzed by trifluoroacetic anhydride . This method is efficient and yields high-purity isocyanates suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-Isocyanato-2-isocyanoethene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Substitution: The isocyanate groups can be substituted with other functional groups through nucleophilic attack.
Common Reagents and Conditions:
Oxidation: DMSO and trifluoroacetic anhydride are commonly used oxidizing agents.
Reduction: Hydrogenation using palladium catalysts is a typical method for reducing isocyanates to amines.
Substitution: Alcohols and amines are common nucleophiles that react with isocyanates to form urethanes and ureas, respectively.
Major Products:
Urethanes: Formed by the reaction of isocyanates with alcohols.
Ureas: Formed by the reaction of isocyanates with amines.
Carbamates: Formed by the reaction of isocyanates with carbamic acids.
Aplicaciones Científicas De Investigación
1-Isocyanato-2-isocyanoethene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polyurethanes and other polymers.
Mecanismo De Acción
1-Isocyanato-2-isocyanoethene can be compared with other isocyanate compounds such as:
- 4,4’-Methylenediphenyl diisocyanate (MDI)
- m-Tolylidene diisocyanate (TDI)
- Hexamethylene diisocyanate (HDI)
Uniqueness: this compound is unique due to its dual isocyanate groups, which provide distinct reactivity compared to other isocyanates. This dual functionality allows for the formation of more complex and diverse products .
Comparación Con Compuestos Similares
- MDI: Used in the production of rigid polyurethane foams.
- TDI: Commonly used in the manufacture of flexible polyurethane foams.
- HDI: Utilized in the production of coatings and adhesives .
Propiedades
Número CAS |
140438-49-9 |
|---|---|
Fórmula molecular |
C4H2N2O |
Peso molecular |
94.07 g/mol |
Nombre IUPAC |
1-isocyanato-2-isocyanoethene |
InChI |
InChI=1S/C4H2N2O/c1-5-2-3-6-4-7/h2-3H |
Clave InChI |
XUQQVKOBULOUAL-UHFFFAOYSA-N |
SMILES canónico |
[C-]#[N+]C=CN=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


